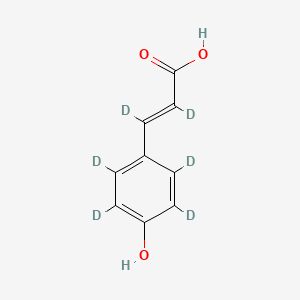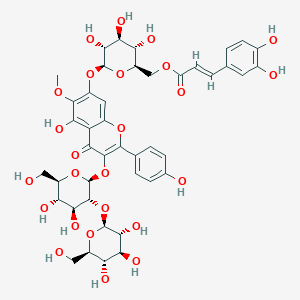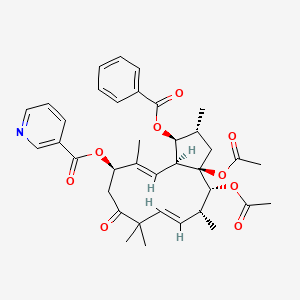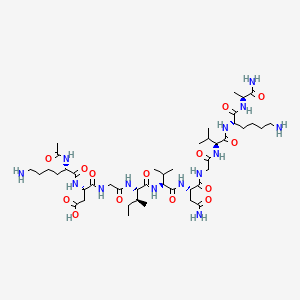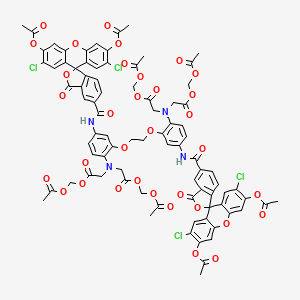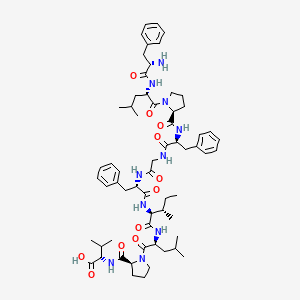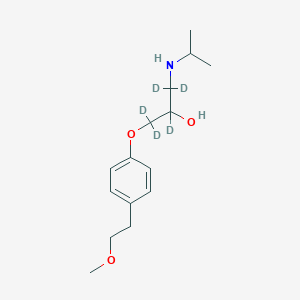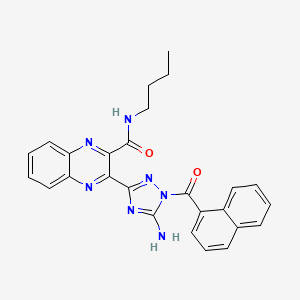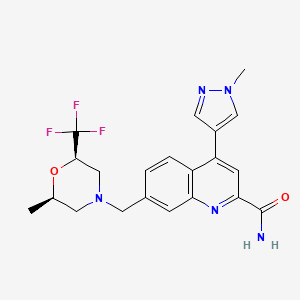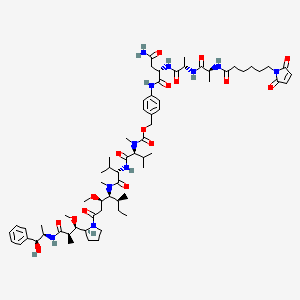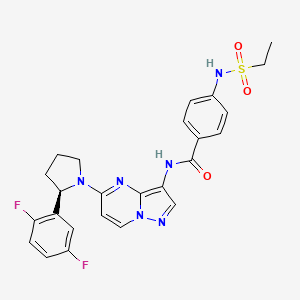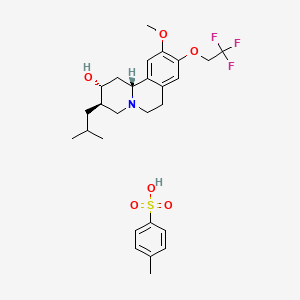
VMAT2-IN-2 (tosylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VMAT2-IN-2 (tosylate) is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles for storage and subsequent release in neurons. Inhibitors of VMAT2, like VMAT2-IN-2 (tosylate), are of significant interest in the treatment of various neuropsychiatric disorders, including tardive dyskinesia and Huntington’s disease .
Vorbereitungsmethoden
The synthesis of VMAT2-IN-2 (tosylate) involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
VMAT2-IN-2 (tosylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
VMAT2-IN-2 (tosylate) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of neurotransmitter transport and the effects of VMAT2 inhibition.
Biology: It helps in understanding the role of monoamine neurotransmitters in various physiological and pathological processes.
Medicine: It is investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as tardive dyskinesia and Huntington’s disease.
Industry: It is used in the development of new pharmaceuticals targeting VMAT2
Wirkmechanismus
VMAT2-IN-2 (tosylate) exerts its effects by inhibiting the activity of VMAT2. This inhibition reduces the transport of monoamine neurotransmitters into synaptic vesicles, leading to decreased neurotransmitter release. The molecular targets of VMAT2-IN-2 (tosylate) include the binding sites on VMAT2, which are involved in the transport of neurotransmitters. The pathways affected by this inhibition include the dopaminergic, serotonergic, and noradrenergic pathways .
Vergleich Mit ähnlichen Verbindungen
VMAT2-IN-2 (tosylate) can be compared with other VMAT2 inhibitors such as tetrabenazine, deutetrabenazine, and valbenazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, side effect profiles, and clinical applications. VMAT2-IN-2 (tosylate) is unique in its specific binding affinity and potency, making it a valuable tool for research and potential therapeutic use .
Similar Compounds
Tetrabenazine: Used in the treatment of chorea associated with Huntington’s disease.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Used in the treatment of tardive dyskinesia.
Eigenschaften
Molekularformel |
C27H36F3NO6S |
|---|---|
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-9-(2,2,2-trifluoroethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H28F3NO3.C7H8O3S/c1-12(2)6-14-10-24-5-4-13-7-19(27-11-20(21,22)23)18(26-3)8-15(13)16(24)9-17(14)25;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,12,14,16-17,25H,4-6,9-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/t14-,16-,17-;/m1./s1 |
InChI-Schlüssel |
BQFWDLZTLRIAEL-XJEXWWMKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCC(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
